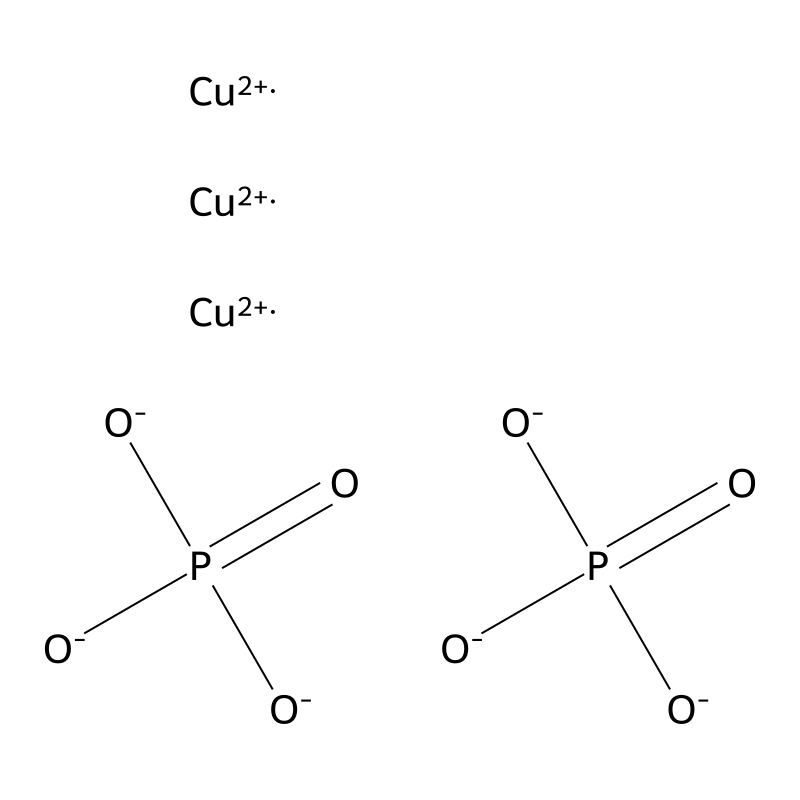

Copper(II) phosphate

Cu3O8P2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cu3O8P2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Catalysis

Copper(II) phosphate exhibits catalytic activity in various organic reactions. For instance, it promotes the C-C bond formation in the Heck reaction, a crucial step in the synthesis of complex organic molecules [1]. Additionally, research explores its potential in oxidation reactions and polymerization reactions [2].

[1] K. A. Shaikh, N. T. Desai, & D. S. Dalal. (2014). Synthesis of diaryl ketones and styrenes via Heck reaction catalyzed by Cu3(PO4)2. Journal of Molecular Catalysis A: Chemical, 391, 120-125. [2] A. Vinu, K. P. Kumar, V. V. Ravi, & T. S. Shunmugam. (2005). Copper(II) phosphate as an efficient catalyst for the aerobic oxidation of alcohols using tert-butyl hydroperoxide. Green Chemistry, 7(3), 220-223.

Precursor Material

Copper(II) phosphate serves as a precursor material for the synthesis of various functional materials with unique properties. It can be used to prepare nanoparticles, thin films, and composites with potential applications in catalysis, energy storage, and electronics [3, 4].

[3] H. Zhang, M. Liu, L. Shi, & Z. Tang. (2012). Facile synthesis of Cu3(PO4)2 microspheres and its transformation into CuO microspheres for lithium ion batteries. Journal of Materials Chemistry, 22(15), 7480-7486. [4] J. Li, J. Wu, Y. Sun, & Y. Xie. (2016). A facile one-pot synthesis of Cu3(PO4)2 microflowers and their transformation into Cu2O/Cu composites for efficient CO oxidation. Chemistry–An Asian Journal, 11(12), 3381-3388.

Environmental Research

Copper(II) phosphate plays a role in studies related to phosphate adsorption and metal ion removal from aqueous environments. Research investigates its potential for wastewater treatment and soil remediation, aiming to address environmental pollution concerns [5].

[5] W. Lv, X. Wang, S. Li, S. Deng, & G. Sun. (2019). Enhanced adsorption of phosphate and Cu(II) by lanthanum-modified chitosan/copper phosphate composites. International Journal of Biological Macromolecules, 125, 1204-1213.

Copper(II) phosphate, with the chemical formula Cu₃(PO₄)₂, is an inorganic compound that exists primarily in two forms: anhydrous and trihydrate. The anhydrous form is a light blue powder, while the trihydrate appears as blue or olive crystals. This compound can be classified as a cupric salt of phosphoric acid and is characterized by its insolubility in water but solubility in ammonia and mineral acids . The structure of copper(II) phosphate features coordination polymers with tetrahedral phosphate centers, and copper ions exhibit various coordination geometries depending on hydration .

- Reaction with Sulfuric Acid:This reaction produces copper(II) sulfate and phosphoric acid, demonstrating the compound's reactivity with strong acids .

- Formation from Copper(II) Sulfate:

Copper(II) phosphate can be synthesized by mixing copper(II) sulfate with sodium phosphate:This highlights its ability to form precipitates in aqueous solutions .

Copper(II) phosphate exhibits biological activity primarily as a fungicide. Its mechanism involves denaturing proteins and enzymes within pathogenic cells, thereby inhibiting their growth. This property makes it valuable in agricultural applications where controlling fungal diseases is crucial . Additionally, copper is an essential micronutrient for plant growth, making copper(II) phosphate beneficial as a fertilizer that supplies both phosphorus and copper .

Copper(II) phosphate can be synthesized through various methods:

- High-Temperature Reaction:

Anhydrous copper(II) phosphate can be produced by heating diammonium phosphate and copper(II) oxide at approximately 1000 °C: - Precipitation Method:

The hydrated form precipitates when an alkali metal phosphate solution is added to a copper(II) sulfate solution, resulting in the formation of solid copper(II) phosphate .

Copper(II) phosphate has several applications:

- Fungicide: Utilized in agriculture to control fungal pathogens.

- Fertilizer: Supplies essential nutrients for plant growth.

- Catalyst: Emerging research indicates its potential as a catalyst for environmental applications, such as the degradation of pharmaceuticals like ciprofloxacin through photo-assisted processes .

Recent studies have explored the interactions of copper(II) phosphate with various environmental pollutants. For example, it has been identified as an effective catalyst for the degradation of ciprofloxacin in water through Fenton-like processes, demonstrating its utility in wastewater treatment . The compound's ability to enhance degradation rates compared to other metal oxides indicates its potential for broader environmental applications.

Several compounds share similarities with copper(II) phosphate, particularly in terms of their chemical properties or applications. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Zinc Phosphate | Zn₃(PO₄)₂ | Often used as a dietary supplement and in fertilizers. |

| Calcium Phosphate | Ca₃(PO₄)₂ | Commonly found in bones and teeth; used in supplements. |

| Iron Phosphate | Fe₃(PO₄)₂ | Used as a pigment and in fertilizers; less soluble than copper phosphates. |

Uniqueness of Copper(II) Phosphate

Copper(II) phosphate stands out due to its dual functionality as both a nutrient source for plants and an effective fungicide. Its catalytic properties further enhance its uniqueness, making it a compound of interest for environmental remediation efforts, unlike many other metal phosphates that primarily serve as fertilizers or pigments .

Aqueous Solution-Based Precipitation

Aqueous solution-based precipitation represents one of the most common and straightforward methods for synthesizing copper(II) phosphate. This technique involves the reaction between copper-containing solutions and phosphate sources under controlled conditions to form copper(II) phosphate precipitates [1].

The basic chemical reaction for copper(II) phosphate precipitation can be represented as follows:

3CuCl₂(aq) + 2Na₃PO₄(aq) → Cu₃(PO₄)₂(s) + 6NaCl(aq) [9]

This reaction demonstrates how copper chloride reacts with sodium phosphate to form copper(II) phosphate as a turquoise precipitate that can be filtered and collected [9] [10].

In laboratory settings, copper(II) phosphate is commonly prepared by adding phosphoric acid to an alkali copper salt such as copper hydroxide or basic copper carbonate [1]. The reactions proceed as follows:

3Cu(OH)₂ + 2H₃PO₄ → Cu₃(PO₄)₂ + 6H₂O

3Cu₂(OH)₂CO₃ + 4H₃PO₄ → 2Cu₃(PO₄)₂ + 3CO₂ + 9H₂O [1]

The precipitation process typically requires careful control of several parameters to ensure product quality and purity. A standard procedure involves adding a 2x molar excess of sodium phosphate to the copper solution while stirring to ensure complete mixing [9]. For example, each liter of 0.10 M aqueous copper solution requires approximately 51 g of Na₃PO₄·12H₂O for effective precipitation [9].

The pH of the reaction medium significantly influences the precipitation process and the resulting product characteristics. Research has shown that copper phosphate precipitation occurs most effectively in the pH range of 4.49 to 6.11, with precipitation efficiency reaching up to 95.23% [27]. Adjusting the pH with ammonia solution to neutral conditions (pH 7) has been reported as an effective approach for certain synthesis protocols [24].

Table 1: Copper(II) Phosphate Precipitation Parameters and Efficiency

| Parameter | Optimal Range | Precipitation Efficiency | Product Characteristics |

|---|---|---|---|

| pH | 4.49-6.11 | 95.23% | Turquoise precipitate |

| Molar Ratio (Na₃PO₄:Cu) | 2:1 | >90% | High purity Cu₃(PO₄)₂ |

| Temperature | Room temperature | 85-95% | Fine crystalline powder |

| Stirring Time | 15-30 minutes | >90% | Homogeneous distribution |

Hydrothermal Synthesis

Hydrothermal synthesis represents an advanced method for preparing copper(II) phosphate with enhanced crystallinity and controlled morphology. This technique involves chemical reactions in aqueous solutions under elevated temperature and pressure conditions, typically conducted in sealed vessels called autoclaves [3] [25].

The hydrothermal synthesis of copper(II) phosphate can be performed using various starting materials. One approach involves using CuHPO₄·H₂O or Cu₈(HPO₄)₂(PO₄)₄·7H₂O as precursors, which are then subjected to hydrothermal processing under saturated vapor pressure conditions at temperatures ranging from 150°C to 350°C [3]. The processing is typically conducted in a stainless steel microtube autoclave with a packing rate of approximately 60% [3].

For the preparation of the starting material Cu₈(HPO₄)₂(PO₄)₄·7H₂O, a mixture of 85% phosphoric acid (40g) in deionized water (600cm³) is prepared, followed by the addition of Cu₂CO₃(OH)₂ (40g) [3]. This mixture is stirred for 24 hours at room temperature to obtain a greenish pale blue precipitate that serves as the precursor for hydrothermal treatment [3].

The hydrothermal conditions significantly influence the morphology and crystallinity of the resulting copper phosphate. Research has shown that when CuHPO₄·H₂O is used as the starting material and processed hydrothermally in deionized water, octagonal crystals of copper phosphate can be obtained [3]. The temperature and duration of hydrothermal treatment are critical parameters that determine the final product characteristics [25].

A novel copper phosphate chloride has been synthesized under middle-temperature hydrothermal conditions, resulting in a complex crystal structure with tetrameric copper clusters as the main building blocks [5]. This demonstrates the versatility of hydrothermal synthesis in creating unique copper phosphate structures with specific properties [5].

Table 2: Hydrothermal Synthesis Parameters for Copper(II) Phosphate

| Parameter | Range | Effect on Product |

|---|---|---|

| Temperature | 150-350°C | Higher temperatures increase crystallinity |

| Pressure | Saturated vapor pressure | Controls reaction kinetics |

| Duration | 6-24 hours | Longer durations enhance crystal growth |

| Precursor | CuHPO₄·H₂O or Cu₈(HPO₄)₂(PO₄)₄·7H₂O | Influences final morphology |

| Solvent | Deionized water or salt solutions | Affects crystal growth patterns |

Solid-State Reactions

Solid-state reactions represent an important method for synthesizing copper(II) phosphate, particularly when high-temperature processing is desired to achieve specific crystalline phases or when water-free conditions are preferred [6] [18].

The anhydrous copper(II) phosphate can be produced through a high-temperature (1000°C) reaction between diammonium phosphate and copper(II) oxide, as represented by the following equation:

2(NH₄)₂HPO₄ + 3CuO → Cu₃(PO₄)₂ + 3H₂O + 4NH₃ [1]

This reaction demonstrates how solid reactants can be combined and heated to form copper phosphate while releasing water vapor and ammonia gas [1].

A three-stage solid-state synthesis strategy has been developed for phosphate materials, which can be adapted for copper phosphate synthesis [18]. This approach involves:

- Preheating at 350°C for 6 hours to allow complete decomposition and evaporation of gases

- Second heating stage at 680°C for 6 hours to initiate decomposition of carbonate groups

- Final heating at 1000°C for extended periods (e.g., 20 hours) to achieve single-phase products [18]

The solid-state reaction mechanism for copper phosphate formation involves diffusion processes at the interfaces between reactant particles. Research on solid-state reactions involving copper has shown that the rate-limiting step is often the diffusion of copper through the product layer [26]. When pure copper is used, bulk diffusion mechanisms operate above 470°C with an activation energy of 175 kJ/mol, while grain-boundary diffusion dominates at lower temperatures with an activation energy of 110 kJ/mol [26].

The formation of compounds and solid solutions among copper phosphates has been studied using X-ray diffraction techniques [6]. Research has shown that unlimited solubility exists between the pyrophosphates Cu₂P₂O₇ and other metal pyrophosphates, as well as between the orthophosphates Cu₃(PO₄)₂ and other metal orthophosphates [6]. This demonstrates the versatility of solid-state reactions in creating various copper phosphate structures and compositions [6].

Table 3: Solid-State Reaction Parameters for Copper(II) Phosphate Synthesis

| Parameter | Optimal Conditions | Product Characteristics |

|---|---|---|

| Temperature | 1000°C | Anhydrous Cu₃(PO₄)₂ |

| Heating Stages | Three-stage process (350°C, 680°C, 1000°C) | High crystallinity, single phase |

| Precursors | (NH₄)₂HPO₄ + CuO | Pure copper phosphate |

| Reaction Time | 20+ hours at final stage | Complete reaction, homogeneous product |

| Atmosphere | Air or controlled atmosphere | Influences oxidation state |

Templated Synthesis Using Nanomaterials

Templated synthesis using nanomaterials represents an innovative approach for preparing copper(II) phosphate with controlled morphology, size, and enhanced properties. This method involves using nanoscale templates or structures to direct the growth and assembly of copper phosphate crystals [22] [19].

One remarkable example of templated synthesis is the formation of copper phosphate nanoflowers through spontaneous interfacial reactions. Research has demonstrated that copper foil can react with phosphate buffered saline (PBS) to form free-standing cupric phosphate (Cu₃(PO₄)₂) nanoflowers at ambient temperature [22]. This process is synergistically facilitated by dissolved oxygen, chlorine ions, and phosphate ions, resulting in hierarchical flower-like structures without requiring additional templates or surfactants [22].

Enzyme-copper phosphate hybrid nanoflowers have been successfully prepared by using enzyme-dissolving PBS solutions [22]. The enzymes incorporated into these hybrid structures exhibit enhanced biological activity, demonstrating the potential of templated synthesis for creating functional copper phosphate-based materials [22].

Nanocrystallization methods have been employed to synthesize copper phosphate nanoparticles (Cu₃(PO₄)₂ NPs) with enhanced optical and thermal properties [19]. This approach involves converting free copper ions into solid-phase nano-sized particles, resulting in materials with photothermal conversion capabilities and photoacoustic imaging potential [19]. The nanocrystallization process alters the local environment of copper ions and enhances d-d transitions through specific ligand field effects, leading to increased light absorption in the near-infrared region [19].

The templated synthesis of copper phosphate can also be influenced by the choice of capping agents and reaction conditions. Research on copper nanoparticle synthesis has shown that using different capping agents like dodecylamine (DDA) or oleylamine (OYA) can result in various morphologies including nanorods, triangles, and nanodisks [12]. Similar principles can be applied to copper phosphate synthesis, where the selective adsorption of ions on different crystallographic faces during growth can induce the formation of anisotropic shapes [12].

Table 4: Templated Synthesis Approaches for Copper(II) Phosphate Nanomaterials

| Template/Method | Reaction Conditions | Resulting Morphology | Special Properties |

|---|---|---|---|

| Spontaneous interfacial reaction | Ambient temperature, PBS | Nanoflowers | Enhanced enzyme activity |

| Nanocrystallization | Controlled conversion of Cu ions | Nanoparticles | Photothermal conversion, photoacoustic imaging |

| Capping agent-directed | Varying temperature, precursor ratios | Nanorods, triangles, nanodisks | Shape-dependent properties |

| Protein-directed assembly | Enzyme-containing solutions | Hybrid nanostructures | Biocompatibility, catalytic activity |

Role of Precursors and Reaction Conditions

The choice of precursors and reaction conditions plays a crucial role in determining the properties, morphology, and phase composition of copper(II) phosphate products [15] [24].

Precursor Effects

The type of copper source significantly influences the surface nanostructure and properties of the resulting copper phosphate materials [15]. For instance, copper pyrophosphate synthesized from copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) exhibits distinct characteristics compared to products obtained from other copper sources [15].

Basic copper carbonate (CuCO₃Cu(OH)₂·H₂O) can be mixed with phosphoric acid in different molar ratios to produce various copper phosphate compounds [24]. When mixed at a P/Cu molar ratio of 2/3 and heated at 700°C for 1 hour, copper orthophosphate (Cu₃(PO₄)₂) is formed [24]. At a P/Cu ratio of 1/1, copper pyrophosphate (Cu₂P₂O₇) is produced [24]. When the P/Cu ratio is increased to 2/1 and heated at 420°C for 1 hour, copper cyclo-tetraphosphate (Cu₂P₄O₁₂) is obtained [24].

The substitution of copper precursors with other metal compounds can lead to the formation of mixed-metal phosphates with unique properties. For example, partial substitution of basic copper carbonate with lanthanum oxide (La₂O₃) results in copper-lanthanum phosphate materials with modified characteristics [24].

Reaction Conditions

Temperature and pressure are critical parameters in copper phosphate synthesis, particularly in hydrothermal methods. The temperature controls formation kinetics and thermodynamic stability of products, while pressure influences solubility, supersaturation range, and thermodynamic stability [25]. Higher pressures tend to favor denser phases [25].

The pH of the reaction medium significantly affects the precipitation behavior of copper phosphate. Studies have shown that copper precipitates most effectively in the pH range of 4.49 to 6.11, with precipitation efficiency reaching 95.23% [27]. The pH can be adjusted using ammonia solution or other bases to achieve optimal conditions for copper phosphate formation [24].

Reaction time is another essential variable that influences the phase formation and crystallinity of copper phosphate products. Short-term reactions tend to favor kinetically stable phases, while longer reaction times promote the formation of thermodynamically stable phases [25]. For solid-state reactions, extended heating periods (20+ hours) at high temperatures are often required to achieve complete reactions and single-phase products [18].

The presence of additives or impurities can significantly impact the reaction pathways and product characteristics. For instance, phosphorus doping in copper affects the solid-state reaction mechanism by changing the diffusion pathways from bulk diffusion to grain-boundary diffusion, with a corresponding change in activation energy from 175 kJ/mol to 92 kJ/mol [26].

Table 5: Effect of Precursors and Reaction Conditions on Copper(II) Phosphate Synthesis

| Parameter | Variation | Effect on Product |

|---|---|---|

| Copper Source | Cu(NO₃)₂·3H₂O vs. CuCl₂ | Different surface structures and reactivity |

| P/Cu Molar Ratio | 2/3, 1/1, 2/1 | Forms Cu₃(PO₄)₂, Cu₂P₂O₇, Cu₂P₄O₁₂ respectively |

| Temperature | 420°C vs. 700°C | Different phosphate phases |

| pH | 4.49-6.11 | Optimal copper precipitation (95.23% efficiency) |

| Reaction Time | Short vs. Extended | Kinetic vs. thermodynamic products |

| Additives | Metal substitution (e.g., La) | Modified properties and structures |

Color/Form

Light blue powde

UNII

GHS Hazard Statements

H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (30.77%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (23.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (15.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (30.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

Prepared by reaction of copper(II) sulfate solution with soluble alkali phosphates.